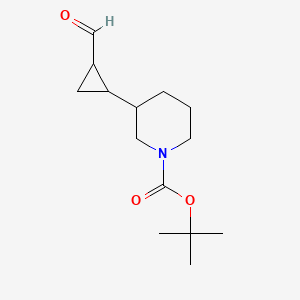

Tert-butyl 3-(2-formylcyclopropyl)piperidine-1-carboxylate

Description

Tert-butyl 3-(2-formylcyclopropyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 2-formylcyclopropyl substituent at the 3-position. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, while the formylcyclopropyl moiety introduces unique reactivity due to the strained cyclopropane ring and the aldehyde functionality. This compound is primarily employed as an intermediate in organic synthesis, particularly in the construction of complex heterocycles or bioactive molecules requiring cyclopropane-based stereochemical control .

Properties

Molecular Formula |

C14H23NO3 |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

tert-butyl 3-(2-formylcyclopropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-6-4-5-10(8-15)12-7-11(12)9-16/h9-12H,4-8H2,1-3H3 |

InChI Key |

CWWPDTDLMVNMNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2CC2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-formylcyclopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with formylcyclopropane intermediates. One common method involves the use of tert-butyl piperidine-1-carboxylate as a starting material, which undergoes formylation to introduce the formylcyclopropyl group. The reaction conditions often include the use of reagents such as n-butyllithium (n-BuLi) and dimethylformamide (DMF) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-formylcyclopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(2-formylcyclopropyl)piperidine-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-formylcyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The piperidine ring provides structural stability and can interact with biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The piperidine-1-carboxylate scaffold is a versatile platform for derivatization. Key analogs and their distinguishing features are outlined below:

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be made:

- Polarity: The formyl group increases polarity compared to sulfonyloxy or Boc-protected hydrazino analogs.

- Stability : The cyclopropane ring in the target compound may confer strain-induced instability under harsh conditions (e.g., strong acids/bases), whereas the sulfonate ester and amide analogs are likely more stable.

- Molecular Weight : The target compound (estimated MW ~295 g/mol) is lighter than the sulfonyloxy derivative (MW ~395 g/mol due to the p-toluenesulfonyl group) .

Commercial Availability

Suppliers for analogs like tert-butyl 3-((S)-2-amino-N-cyclopropylpropanamido)piperidine-1-carboxylate are documented (e.g., AKOS027386890, AM97312), indicating industrial relevance . The target compound may require custom synthesis but shares synthetic pathways with these commercial analogs.

Biological Activity

Tert-butyl 3-(2-formylcyclopropyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H29NO3

- Molecular Weight : 295.42 g/mol

- CAS Number : 2060048-92-0

The compound features a piperidine ring substituted with a tert-butyl group and a formylcyclopropyl moiety, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the piperidine core followed by the introduction of the cyclopropyl and formyl groups. The reaction conditions often require specific reagents and solvents to ensure high yield and purity.

Research indicates that compounds with similar structural motifs can exhibit various biological activities, including:

- Cholinesterase Inhibition : Compounds targeting butyrylcholinesterase (BuChE) have shown promise in treating neurodegenerative diseases such as Alzheimer's. For instance, multifunctional ligands that inhibit BuChE can also affect serotonin receptors, potentially offering therapeutic benefits against amyloid aggregation associated with Alzheimer's disease .

- Antidepressant Effects : Some piperidine derivatives have been reported to possess antidepressant-like activities. The interaction with serotonin receptors suggests that this compound might also modulate mood-related pathways.

Case Studies

- Neuroprotective Effects : A study demonstrated that related piperidine compounds could protect neuronal cells from oxidative stress, indicating potential applications in neuroprotection . The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents in enhancing neuroprotective effects.

- Anti-Amyloid Activity : Another investigation focused on compounds structurally similar to this compound and their ability to inhibit β-amyloid aggregation. Results showed significant inhibition at micromolar concentrations, suggesting a potential role in Alzheimer's therapy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of new compounds:

- Absorption : Compounds with a similar structure have demonstrated favorable absorption characteristics in preclinical models.

- Metabolism : Studies indicate that metabolic pathways for piperidine derivatives often involve cytochrome P450 enzymes, which can lead to various metabolites influencing efficacy and safety.

- Toxicity Profiles : Preliminary toxicity assessments are essential for determining safety margins. Compounds exhibiting low toxicity in vitro are preferred candidates for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.